molecular formula C9H10F3NO B2545445 3-Methoxy-4-(trifluoromethyl)benzylamine CAS No. 1261854-81-2

3-Methoxy-4-(trifluoromethyl)benzylamine

Cat. No. B2545445
CAS RN: 1261854-81-2
M. Wt: 205.18
InChI Key: VKCVOXQSFQAUBE-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzylamine is a chemical compound that is part of a broader class of benzylamine derivatives. These compounds are characterized by a benzyl group attached to an amine, with various substituents on the aromatic ring that can significantly alter their chemical and physical properties, as well as their biological activities. The specific substituents in this case are a methoxy group and a trifluoromethyl group, which are known to influence the reactivity and interaction of the molecule with biological targets .

Synthesis Analysis

The synthesis of benzylamine derivatives can be achieved through various methods. For instance, the synthesis of 4-(aminoalkoxy)benzylamines has been reported, which are structurally related to this compound . Additionally, the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been described, indicating a general interest in trifluoromethyl-substituted aromatic compounds . Although the exact synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was determined using these methods . The presence of a methoxy group and a trifluoromethyl group in this compound would likely influence its molecular geometry and electronic properties, which could be studied using similar experimental and theoretical approaches.

Chemical Reactions Analysis

Benzylamine derivatives can undergo various chemical reactions, depending on their substituents. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the reactivity of the molecule. For example, the trifluoroacetyl derivatives of phenethylamines have been shown to provide unique fragment ions for molecular individualization in mass spectrometry studies . This suggests that this compound could also participate in reactions that are facilitated or modified by the presence of the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. The introduction of a methoxy group and a trifluoromethyl group can affect properties such as solubility, boiling point, and stability. For instance, the synthesis and characterization of tris-methacrylated benzoate derivatives demonstrate how substituents can impact the mesophase behavior of the compounds . Similarly, the physical and chemical properties of this compound would be expected to differ from those of unsubstituted benzylamine, and could be studied using spectroscopic and computational methods .

Scientific Research Applications

Pharmacological Agent Development

  • Histamine H3 Receptor Antagonists : Compounds structurally related to 3-Methoxy-4-(trifluoromethyl)benzylamine have been explored for their potential as histamine H3 receptor antagonists. A study found that derivatives of this chemical structure exhibited significant in vitro activity, with some members showing subnanomolar binding affinities. This class of compounds could potentially contribute to the development of new treatments for neurological and psychiatric disorders (Apodaca et al., 2003).

Materials Science

  • Luminescent Sensing : A study on metal-organic frameworks (MOFs) incorporating derivatives of this compound highlighted their application in luminescent sensing. These frameworks showed high sensitivity and selectivity towards nitro aromatic compounds, demonstrating potential use in detecting explosives or pollutants (Hong et al., 2017).

Synthetic Methodologies

  • Spectroscopic Studies : Research into oligomerized derivatives of compounds related to this compound provided insights into their spectroscopic properties. These studies contribute to a deeper understanding of the electronic structures of organic materials, potentially influencing the design of organic semiconductors (Chang & Miller, 1987).

  • Organic Synthesis : Another facet of research focuses on the synthetic utility of this compound derivatives in constructing complex organic frameworks. These compounds serve as intermediates in various synthetic routes, enabling the preparation of novel organic molecules with potential applications in drug development and materials science (Sommer & Fuerstner, 2016).

properties

IUPAC Name

[3-methoxy-4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCVOXQSFQAUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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